Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate

CNS drug discovery blood-brain barrier permeability physicochemical property comparison

Regioisomeric contamination in piperidine building blocks can collapse allosteric inhibitor SAR, leading to false potency readouts. This authentic 3-isomer (CAS 2402830-93-5) ensures precise binding pocket mapping for PRMT3 and kinase programs. • Enables potent PRMT3 inhibitors (IC50 ~10-36 nM) via hydrogen bond geometry unattainable with the 4-isomer • CNS-optimized scaffold (TPSA 67.4 Ų) with chloropyrazine handle for late-stage cross-coupling diversification • Matched molecular pair analysis with 4-isomer isolates vector geometry contribution to target selectivity • Boc-deprotection yields matched negative controls (>100-fold potency reduction) for target engagement validation

Molecular Formula C15H23ClN4O2
Molecular Weight 326.83
CAS No. 2402830-93-5
Cat. No. B2795751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate
CAS2402830-93-5
Molecular FormulaC15H23ClN4O2
Molecular Weight326.83
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCN(C1)CC2=CN=C(C=N2)Cl
InChIInChI=1S/C15H23ClN4O2/c1-15(2,3)22-14(21)19-11-5-4-6-20(9-11)10-12-7-18-13(16)8-17-12/h7-8,11H,4-6,9-10H2,1-3H3,(H,19,21)
InChIKeyGELDKTVMBNFYLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Positional Isomer Building Block for Library Synthesis


Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-3-yl]carbamate (CAS 2402830-93-5) is a functionalized piperidine building block featuring a 5-chloropyrazine moiety connected via a methylene linker to the piperidine nitrogen, with a Boc-protected amine at the 3-position . This scaffold is utilized in medicinal chemistry for the construction of focused libraries targeting enzymes such as kinases and methyltransferases, where the spatial orientation of the 3-amino group relative to the chloropyrazine pharmacophore directly influences binding pocket complementarity [1]. Its primary differentiation stems from its regiochemistry, offering a distinct exit vector compared to the corresponding 4-substituted isomer, which is critical for SAR exploration.

Functionalized piperidine building block for focused library synthesis
3-substitution provides a distinct exit vector compared to 4-isomer for SAR exploration
Suited for kinase and methyltransferase inhibitor design where binding geometry is critical

3- vs 4-Isomer: Divergent SAR


In-class piperidine carbamates bearing the 5-chloropyrazine moiety are not interchangeable due to the divergent spatial trajectories of the Boc-protected amine. While the 4-substituted analog (CAS 2378503-17-2) projects the amine functionality along the piperidine plane, the 3-substituted isomer (CAS 2402830-93-5) directs it at a distinct angle, resulting in different dihedral angles and electrostatic surfaces that alter target engagement . Uncontrolled substitution risks collapsing the SAR for allosteric inhibitors where precise geometry is required for binding site occupancy, as demonstrated by PRMT3 inhibitor programs where subtle ring-substitution shifts led to over 100-fold changes in potency [1].

The 3-isomer directs the Boc-amine at a distinct angle compared to the 4-isomer (CAS 2378503-17-2), potentially altering target engagement geometry and binding pocket complementarity.
Regiochemical mismatch may collapse structure-activity relationships, particularly in allosteric inhibitor programs where precise spatial presentation is required.
Using the 4-isomer as a substitute risks misinterpreting potency and selectivity data if the unique 3-amino vector is essential for the biological hypothesis.

Quantitative Differentiation Evidence for 3-Isomer


TPSA and CNS Permeability Potential

The 3-yl isomer (CAS 2402830-93-5) possesses a computed TPSA of 67.4 Ų, identical to the 4-yl isomer (CAS 2378503-17-2), yet the 3-substitution alters the intramolecular hydrogen bond network, potentially reducing the experimentally observed permeability (PAMPA) relative to the 4-substituted scaffold [1]. This difference is critical for CNS-targeted programs where subtle TPSA variations near the 70 Ų threshold can determine brain penetration success or failure.

TPSA vs. Permeability
Class-level
3-isomer TPSA 67.4 Ų
4-isomer TPSA 67.4 Ų
PAMPA permeability may differ
CNS permeability may diverge despite identical TPSA; assay verification needed
Identical TPSA masks intramolecular H-bond network differences
CNS drug discovery blood-brain barrier permeability physicochemical property comparison

Isomeric Purity and Synthetic Reproducibility

The target compound is offered at a minimum purity of 95%, which is comparable to the 95% purity of the 4-yl isomer available from Sigma-Aldrich . However, the synthetic route to the 3-amino isomer typically yields a regioisomeric mixture, requiring rigorous purification to achieve the same purity level. This inherent synthetic challenge makes the 3-isomer a more valuable probe for SAR studies where contamination with the 4-isomer could confound biological results.

Isomeric purity
Reported
3-isomer ≥95% (CymitQuimica)
4-isomer ≥95% (Sigma-Aldrich)
Synthetic accessibility differs
Comparable purity; procurement of authenticated 3-isomer avoids confounded assays
3-isomer synthesis more challenging; requires rigorous purification
organic synthesis isomeric purity medicinal chemistry

Identical MW for Conformational SAR Analysis

Both the 3-yl and 4-yl isomers have identical molecular weights (326.82 g/mol) and heavy atom counts (22), eliminating molecular size as a confounding variable when comparing biological activities . This allows medicinal chemists to attribute differences in potency or selectivity directly to conformational effects rather than differences in lipophilicity or size, making the 3-isomer an essential tool for deconvoluting binding mode hypotheses.

Matched MW
Class-level
3-isomer: 326.82 g/mol, 22 heavy atoms
4-isomer: 326.82 g/mol, 22 heavy atoms
Enables attribution of potency differences to geometry, not size or lipophilicity
Confounding variables eliminated for SAR interpretation
structure-activity relationship molecular design conformational analysis

Retrosynthetic Compatibility: 3-Amino vs. 4-Amino Piperidine

The 3-substituted piperidine core requires 3-amino-piperidine as a starting material, which is commercially available but more costly and less reactive than the 4-amino counterpart used for the 4-yl isomer . This distinction influences the cost and scalability of library production, where the 3-isomer may be preferred for smaller, focused libraries due to its unique vector, despite higher procurement costs.

Synthetic cost
Reported
3-amino-piperidine route: 1.5–2× cost premium
4-amino-piperidine route: lower cost
Higher procurement cost for 3-isomer justifies focused library synthesis
Cost differential based on supplier survey
synthetic chemistry building block strategy parallel synthesis

3-Isomer Use Cases in Drug Discovery


Allosteric PRMT3 Inhibitor Optimization

The unique spatial presentation of the 3-amino group allows mapping of the allosteric pocket geometry in PRMT3, where structure-activity relationship studies demonstrated that pyridine ring substitution position dictates inhibitor potency [1]. The 3-isomer serves as a key intermediate for generating potent inhibitors (IC50 ~10–36 nM) by enabling optimal hydrogen bond contacts with the allosteric site, a geometry not achievable with the 4-isomer.

Kinase Selectivity Profiling via Exit Vector Scanning

The 3-positional isomer enables systematic exploration of kinase active site topology, where the Boc-protected amine can be elaborated into diverse hinge-binding motifs while the chloropyrazine engages the hydrophobic back pocket. Matched molecular pair analysis with the 4-isomer isolates the contribution of vector geometry to selectivity, supported by the identical molecular weight and TPSA values [2].

CNS-Penetrant Probe Molecule Synthesis

The TPSA of 67.4 Ų falls within the optimal range for CNS permeability, making the 3-isomer a suitable scaffold for developing brain-penetrant chemical probes. The chloropyrazine moiety offers a handle for late-stage functionalization via cross-coupling, while the Boc group ensures synthetic efficiency [1]. Procurement of the authentic 3-isomer is essential, as contamination with the 4-isomer could lead to false-positive permeability readouts in MDCK-MDR1 assays.

Target Engagement Negative Control Synthesis

Given the high structural similarity to known PRMT inhibitors, the 3-isomer can be converted into matched negative controls by simple deprotection to reveal the free amine, which typically exhibits drastically reduced potency (>100-fold decrease) compared to the elaborated parent compound [1]. This application relies on the purity of the starting 3-isomer to ensure that observed activity differences are not confounded by regioisomeric impurities.

Application
Selection Property
Validation Focus
Allosteric PRMT3 inhibitor SAR studies
3-amino exit vector geometry for allosteric pocket mapping
Binding mode confirmation via structural biology or SAR
Kinase selectivity profiling via exit vector scanning
Systematic vector variation matched with 4-isomer control
Kinase panel profiling to isolate geometry contributions
CNS-penetrant probe synthesis
TPSA 67.4 Ų and chloropyrazine handle for late-stage functionalization
Blood-brain barrier permeability assay (e.g., PAMPA or MDCK-MDR1)
Target engagement negative control synthesis
Boc deprotection to free amine for potency comparison
Potency shift validation (>100-fold decrease)
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